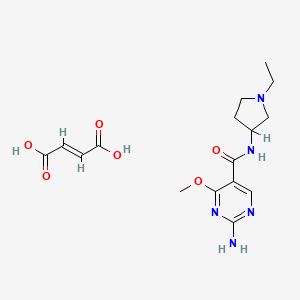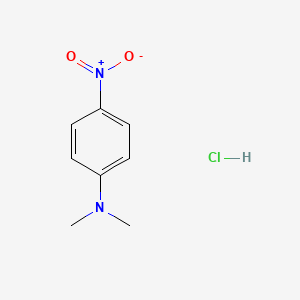
Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride is a chemical compound with the molecular formula C8H10N2O2·HCl. It is also known by other names such as N,N-Dimethyl-4-nitroaniline hydrochloride. This compound is characterized by the presence of a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to a benzene ring, along with a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride typically involves the nitration of N,N-dimethylaniline. The process can be summarized as follows:
Nitration: N,N-Dimethylaniline is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the para position relative to the dimethylamino group.
Isolation: The resulting product, N,N-dimethyl-4-nitroaniline, is then isolated and purified.
Formation of Hydrochloride Salt: The purified N,N-dimethyl-4-nitroaniline is reacted with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Hydrogen peroxide.
Nitrating Mixture: Concentrated sulfuric acid and nitric acid.
Major Products Formed
Reduction: N,N-Dimethyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: N,N-Dimethyl-4-nitroaniline N-oxide.
Aplicaciones Científicas De Investigación
Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The dimethylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-4-nitroaniline: Similar structure but without the hydrochloride salt.
N-Methyl-4-nitroaniline: Contains a single methyl group instead of two.
4-Nitroaniline: Lacks the dimethylamino group.
Uniqueness
Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Propiedades
Número CAS |
56527-76-5 |
|---|---|
Fórmula molecular |
C8H11ClN2O2 |
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-nitroaniline;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-9(2)7-3-5-8(6-4-7)10(11)12;/h3-6H,1-2H3;1H |
Clave InChI |
PTBXNJNHVLMWQK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


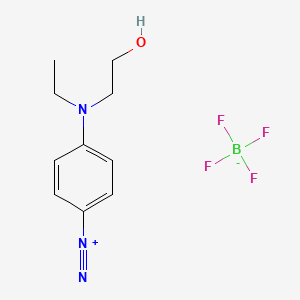


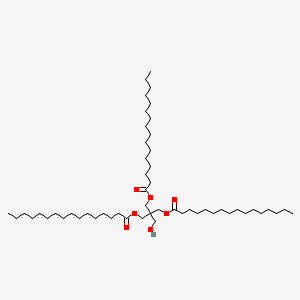
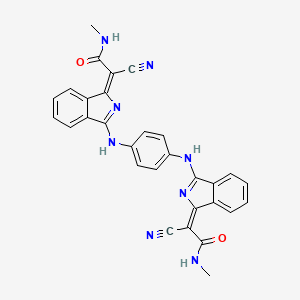


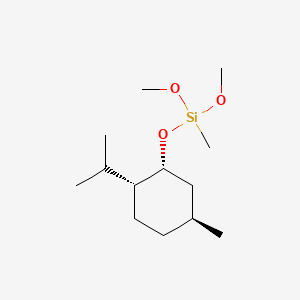
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)

